molecular formula C14H10Cl2O3 B1218733 4,4'-Dichlorobenzilic acid CAS No. 23851-46-9

4,4'-Dichlorobenzilic acid

Cat. No.: B1218733
CAS No.: 23851-46-9
M. Wt: 297.1 g/mol
InChI Key: LXFMMUDXRIMBHN-UHFFFAOYSA-N
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Description

4,4’-Dichlorobenzilic acid is an organic compound characterized by the presence of two chlorine atoms attached to the benzilic acid structure It is a derivative of benzilic acid, where the chlorine atoms are positioned at the 4 and 4’ locations on the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dichlorobenzilic acid can be synthesized through the oxidation of 4,4’-dichlorobenzoin. The reaction typically involves the use of an oxidizing agent such as nitric acid or potassium permanganate under controlled conditions. The process can be summarized as follows:

    Oxidation of 4,4’-dichlorobenzoin:

Industrial Production Methods: Industrial production of 4,4’-dichlorobenzilic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants and products. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dichlorobenzilic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex chlorinated aromatic compounds.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, nitric acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium hydroxide

Major Products:

    Oxidation: Chlorinated aromatic acids

    Reduction: Chlorinated benzyl alcohols

    Substitution: Various substituted benzilic acids

Scientific Research Applications

4,4’-Dichlorobenzilic acid has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical reagent.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-dichlorobenzilic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its chemical structure and the functional groups present. The exact molecular targets and pathways can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

4,4’-Dichlorobenzilic acid can be compared with other similar compounds, such as:

    Benzilic acid: The parent compound without chlorine substitutions.

    4,4’-Dichlorobenzoin: The precursor compound used in the synthesis of 4,4’-dichlorobenzilic acid.

    4,4’-Dichlorobenzophenone: Another chlorinated aromatic compound with different functional groups.

Uniqueness: 4,4’-Dichlorobenzilic acid is unique due to the presence of chlorine atoms at specific positions on the benzene rings, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2,2-bis(4-chlorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-11-5-1-9(2-6-11)14(19,13(17)18)10-3-7-12(16)8-4-10/h1-8,19H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFMMUDXRIMBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178554
Record name 4,4'-Dichlorobenzilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23851-46-9
Record name 4-Chloro-α-(4-chlorophenyl)-α-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23851-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dichlorobenzilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023851469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dichlorobenzilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-DICHLOROBENZILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETW245A2J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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